molecular formula C15H14BrN3O2 B11360463 5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11360463
M. Wt: 348.19 g/mol
InChI Key: FBBGGOBVUNEALG-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core with a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura cross-coupling reaction, where 5-(4-bromophenyl)-4,6-dichloropyrimidine is reacted with aryl or heteroaryl boronic acids using a palladium catalyst . The reaction is optimized to achieve good yields with specific conditions, such as using 5 mol% Pd(PPh3)4, K3PO4, and 1,4-dioxane as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.

    Coupling Reactions: As demonstrated in its synthesis, the compound can undergo coupling reactions with boronic acids.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions with different boronic acids can yield various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted research in various scientific fields.

Properties

Molecular Formula

C15H14BrN3O2

Molecular Weight

348.19 g/mol

IUPAC Name

5-(4-bromophenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H14BrN3O2/c1-17-8-11-12(14(20)19(3)15(21)18(11)2)13(17)9-4-6-10(16)7-5-9/h4-8H,1-3H3

InChI Key

FBBGGOBVUNEALG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1C3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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